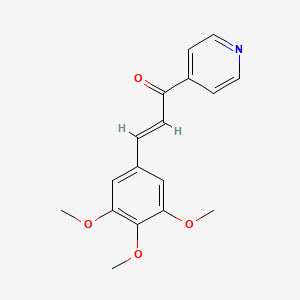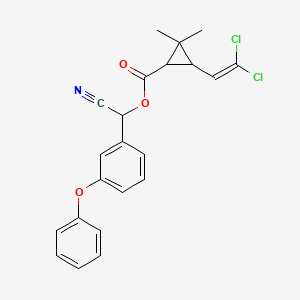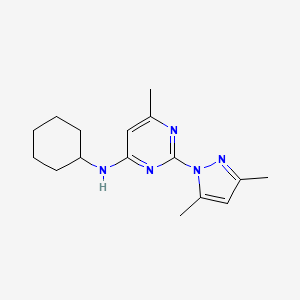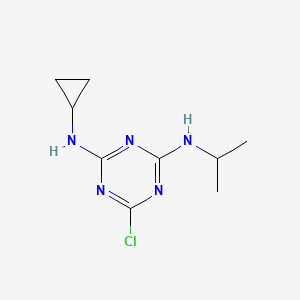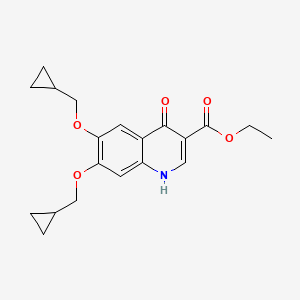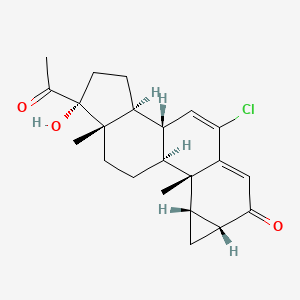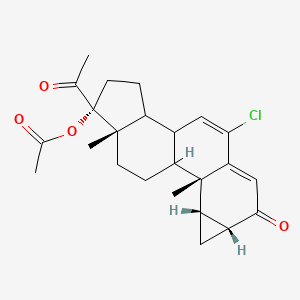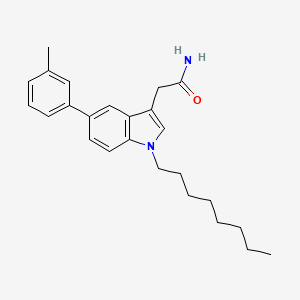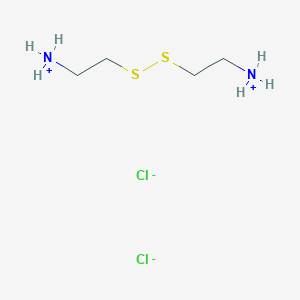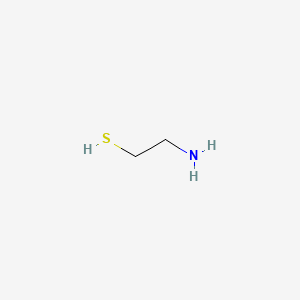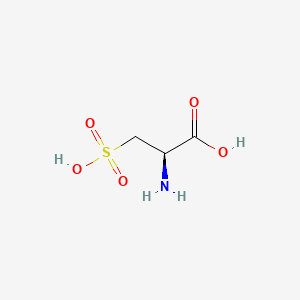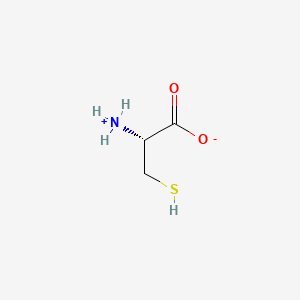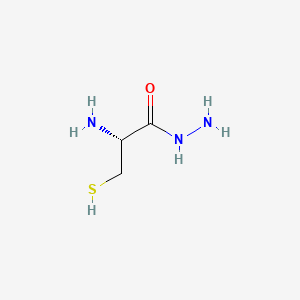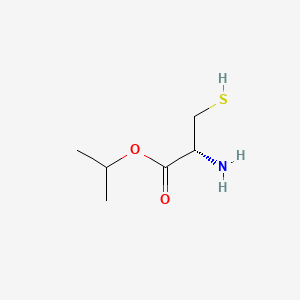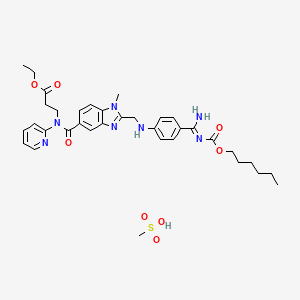
Dabigatran etexilate methanesulfonate
Vue d'ensemble
Description
Dabigatran etexilate methanesulfonate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .
Synthesis Analysis
The synthesis of Dabigatran etexilate methanesulfonate involves a novel synthon, n-hexyl-4-nitrophenyl carbonate, which substantially eliminates the formation of potential impurities . The Pinner reaction is used to prepare a key and critical intermediate, amidine . Nucleophilic substitution of this intermediate with the novel synthon furnishes the dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid .Molecular Structure Analysis
The molecular structure of Dabigatran etexilate methanesulfonate was investigated using X-ray crystallography with single crystals and powder techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dabigatran etexilate methanesulfonate include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .Physical And Chemical Properties Analysis
Dabigatran etexilate methanesulfonate is a yellow-white to yellow powder . A saturated solution in pure water has a solubility of 1.8 mg/mL . It is freely soluble in methanol, slightly soluble in ethanol, and sparingly soluble in isopropanol .Applications De Recherche Scientifique
Anticoagulation Efficacy in Orthopedic Surgery
Research has demonstrated that dabigatran etexilate is effective in prophylaxis against VTE after hip or knee replacement surgery, showcasing a comparable efficacy and safety profile to low-molecular-weight heparin (LMWH), specifically enoxaparin. The convenience of oral administration without the need for laboratory monitoring presents an advantage over LMWH, especially for extended prophylaxis up to one month post-surgery. Notably, its use does not require antidote availability for managing bleeding risks in orthopedic surgical patients, which aligns with its favorable benefit-risk profile (Schulman & Majeed, 2011).
Comparative Efficacy and Safety
Dabigatran etexilate has been scrutinized against enoxaparin sodium in large, randomized, double-blind phase III trials for VTE prevention after total knee and hip arthroplasty. These studies confirmed that dabigatran, in dosages of 150 and 220 mg once daily, was noninferior to enoxaparin with respect to the incidence of total VTE events and all-cause mortality. It also maintained a well-tolerated safety profile across these clinical trials, with no significant differences in bleeding complications compared to enoxaparin sodium groups (Burness & McKeage, 2012).
Venous Thromboembolism Treatment and Atrial Fibrillation
The effectiveness and safety of dabigatran have also been evaluated in the treatment of venous thromboembolism and for stroke prevention in patients with non-valvular atrial fibrillation. Dabigatran demonstrates comparable efficacy to warfarin for venous thromboembolism treatment and has been found superior in preventing stroke and systemic embolism with a similar risk of major bleeding in atrial fibrillation patients. However, it showed less effectiveness than enoxaparin in venous thromboembolism prevention in the context of orthopedic surgery. Advantages include fixed-dose regimens without the need for routine coagulation monitoring and potentially fewer drug interactions, though concerns about dyspepsia and gastrointestinal bleeding have been noted (Reddy et al., 2011).
Pharmacological Properties and Cost-Effectiveness
Dabigatran etexilate's role extends to discussions on its pharmacological properties, clinical efficacy, and cost-effectiveness in the context of orthopedic surgery and atrial fibrillation treatment. It has a predictable and consistent anticoagulant effect, offering an effective and generally well-tolerated option for VTE prophylaxis in patients undergoing knee and hip replacement surgeries. Cost-utility analyses have indicated its economic advantage over traditional therapies like enoxaparin sodium in specific patient groups, emphasizing its significance in modern therapeutic strategies (Eriksson & Friedman, 2009).
Safety And Hazards
Dabigatran etexilate methanesulfonate should be taken with a sufficient amount of water to facilitate delivery to the stomach . If retained in the esophagus, oesophageal ulcer or oesophagitis may occur . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Orientations Futures
Dabigatran etexilate methanesulfonate is a novel, oral reversible direct thrombin inhibitor in clinical development for the treatment and prevention of thromboembolic diseases . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications following acute coronary syndromes .
Propriétés
IUPAC Name |
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236248 | |
| Record name | Dabigatran etexilate mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dabigatran etexilate mesylate | |
CAS RN |
872728-81-9 | |
| Record name | Dabigatran etexilate mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dabigatran etexilate mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



